Dacomitinib-d10 (dihydrochloride)
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Overview
Description
Dacomitinib-d10 (dihydrochloride) is a deuterium-labeled form of Dacomitinib dihydrochloride. Dacomitinib is a specific and irreversible inhibitor of the ERBB family of kinases, including epidermal growth factor receptor (EGFR), ERBB2, and ERBB4 . This compound is primarily used in scientific research and drug development processes.
Preparation Methods
The preparation of Dacomitinib involves several key steps:
Methoxylation Reaction: N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitro-4-quinazolinamine is subjected to methoxylation in an alkali/methanol system to obtain N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolinamine-4-amine.
Reduction Reaction: The methoxylated compound is then reduced using hydrazine hydrate to obtain N-(3-chloro-4-fluorophenyl)-7-methoxyl-6-aminoquinazoline-4-amine.
Condensation Reaction: This compound is then condensed with an acyl chloride compound in an N-methylpyrrolidone solvent to obtain the crude product.
Recrystallization: The crude product is refined in an ethanol-water solution to obtain Dacomitinib.
Chemical Reactions Analysis
Dacomitinib-d10 (dihydrochloride) undergoes several types of chemical reactions:
Scientific Research Applications
Dacomitinib-d10 (dihydrochloride) has several scientific research applications:
Mechanism of Action
Dacomitinib-d10 (dihydrochloride) exerts its effects by irreversibly binding to the kinase domains of EGFR, ERBB2, and ERBB4. This binding inhibits tyrosine kinase autophosphorylation, leading to a reduction in tumor growth and regression . The compound is particularly effective against EGFR mutations such as exon 19 deletion and exon 21 L858R substitution .
Comparison with Similar Compounds
Dacomitinib-d10 (dihydrochloride) is compared with other similar compounds, such as:
Gefitinib: A first-generation EGFR tyrosine kinase inhibitor with reversible binding.
Erlotinib: Another first-generation EGFR inhibitor with reversible binding.
Osimertinib: A third-generation EGFR inhibitor with irreversible binding, similar to Dacomitinib.
Dacomitinib-d10 (dihydrochloride) is unique due to its deuterium labeling, which enhances its pharmacokinetic and metabolic profiles .
Properties
Molecular Formula |
C24H27Cl3FN5O2 |
---|---|
Molecular Weight |
552.9 g/mol |
IUPAC Name |
(E)-N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)but-2-enamide;dihydrochloride |
InChI |
InChI=1S/C24H25ClFN5O2.2ClH/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31;;/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29);2*1H/b6-5+;;/i2D2,3D2,4D2,9D2,10D2;; |
InChI Key |
LXKDPSJRGPJVSA-CGPQFTACSA-N |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C/C=C/C(=O)NC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)OC)([2H])[2H])([2H])[2H])[2H].Cl.Cl |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4.Cl.Cl |
Origin of Product |
United States |
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